Physicochemical Comparison: 2-Bromo Analog
Compared to its closest commercially available analog, 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CID 72717609), the target compound exhibits a substantially lower computed XLogP3 (1.9 vs. 4.1) and a molecular weight 141 Da smaller (301.4 vs. 442.4 g/mol) [1][2]. This places the target compound well within fragment-like chemical space (MW < 300 Da, though marginally above), whereas the bromo analog falls outside, making the target compound more suitable for fragment-based screening and subsequent growth strategies.
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight as fragment-likeness metrics |
|---|---|
| Target Compound Data | XLogP3 = 1.9; MW = 301.4 g/mol |
| Comparator Or Baseline | 2-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CID 72717609, CAS 1797615-04-3): XLogP3 = 4.1; MW = 442.4 g/mol |
| Quantified Difference | ΔXLogP3 = -2.2; ΔMW = -141 g/mol (target compound is less lipophilic and significantly smaller) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity and smaller size are associated with improved aqueous solubility and pharmacokinetic developability, making the target compound a more versatile starting point for medicinal chemistry optimization.
- [1] PubChem Compound Summary for CID 72717595, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/72717595 View Source
- [2] PubChem Compound Summary for CID 72717609, 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/72717609 View Source
